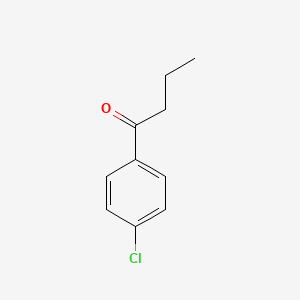

4'-Chlorobutyrophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCJPQYALLFIPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870811 | |

| Record name | 1-(4-Chlorophenyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4981-63-9, 939-52-6 | |

| Record name | 1-(4-Chlorophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4981-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Chlorobutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004981639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-chlorobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4′-Chlorobutyrophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8PTC88P96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4'-Chlorobutyrophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4'-Chlorobutyrophenone, a key intermediate in the pharmaceutical industry, via the Friedel-Crafts acylation reaction. This document details the underlying chemical principles, experimental protocols, and key reaction parameters, including a comparative analysis of catalytic systems and reaction conditions.

Introduction

This compound, also known as 1-(4-chlorophenyl)butan-1-one, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its preparation is most commonly achieved through the Friedel-Crafts acylation of chlorobenzene (B131634) with butyryl chloride or 4-chlorobutyryl chloride, utilizing a Lewis acid catalyst. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

The reaction involves the generation of a butyrylium ion intermediate, which then attacks the electron-rich chlorobenzene ring. Due to the directing effect of the chlorine atom, the acylation occurs predominantly at the para position, yielding this compound as the major product, with the ortho isomer, 2'-Chlorobutyrophenone, as a minor byproduct. The deactivating nature of the acyl group on the aromatic ring prevents further acylation, thus avoiding polyacylated products.

Reaction Mechanism and Logical Workflow

The Friedel-Crafts acylation of chlorobenzene proceeds through a well-established electrophilic aromatic substitution mechanism. The following diagram illustrates the key steps involved in the synthesis of this compound.

Quantitative Data on Reaction Parameters

The yield and isomeric distribution of the product are highly dependent on the reaction conditions. The following tables summarize the impact of different catalysts and reaction parameters on the synthesis of chloro-substituted aryl ketones.

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation of Chlorobenzene

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield of 4'-Chloroacetophenone | Key Observations |

| AlCl₃ | Acetyl Chloride | 1,2-dichloroethane | Reflux | Not specified | Almost quantitative | Traditional, highly efficient catalyst, but requires stoichiometric amounts and generates significant waste.[1] |

| ZnO | Acetyl Chloride | Solvent-free | Room Temperature | 5-20 minutes | High (specific yield not reported) | Environmentally benign, reusable, and operates under mild, solvent-free conditions.[1] |

Table 2: Isomer Distribution in the Friedel-Crafts Benzoylation of Chlorobenzene

| Isomer | Percentage Range |

| ortho-chlorobenzophenone | 3–12% |

| meta-chlorobenzophenone | 0.1–4% |

| para-chlorobenzophenone | 84–97% |

This data for benzoylation suggests a strong preference for para-substitution in the acylation of chlorobenzene, which is also expected for the synthesis of this compound.[1]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

General Protocol using Aluminum Chloride Catalyst

This procedure outlines the synthesis of this compound from chlorobenzene and butyryl chloride using aluminum trichloride (B1173362) as the catalyst.

Materials:

-

Chlorobenzene (500 ml)

-

Aluminum trichloride (1.0 mol)

-

Butyryl chloride (1.0 mol)

-

10% Hydrochloric acid

-

Ice water

-

Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

Equipment:

-

Three-necked flask

-

Dropping funnel

-

Mechanical stirrer

-

Thermometer

-

Heating/cooling bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 500 ml of chlorobenzene and 1.0 mol of aluminum trichloride.[2]

-

Cool the mixture to 0°C using an ice bath.[2]

-

Slowly add 1.0 mol of butyryl chloride from the dropping funnel at a rate of approximately 1.5 mL/min, while maintaining the temperature at 0°C.[2]

-

After the addition is complete, maintain the reaction mixture at 0°C for 3 hours.[2]

-

Gradually raise the temperature to 25°C and continue stirring for 30 hours.[2]

-

Monitor the reaction progress by Gas Chromatography (GC).

-

Once the reaction is complete, slowly and carefully pour the reaction mixture into a mixture of 300 ml of 10% dilute hydrochloric acid and ice water to hydrolyze the complex. The temperature should be kept below 60°C.[2]

-

Stir the resulting mixture for 30 minutes, then allow it to stand for 60 minutes to separate the layers.[2]

-

Separate the organic (oil) phase and wash it twice with 200 ml of water, stirring for 30 minutes each time and allowing 60 minutes for phase separation.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by either vacuum distillation or recrystallization.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture).

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Conclusion

The Friedel-Crafts acylation of chlorobenzene with butyryl chloride is an effective method for the synthesis of this compound. The reaction parameters, particularly the choice of catalyst, temperature, and reaction time, play a crucial role in determining the yield and purity of the final product. While aluminum trichloride remains a highly effective catalyst, the use of more environmentally friendly solid acid catalysts is a promising area for future research and process optimization. This guide provides a solid foundation for researchers and professionals in the field to successfully synthesize and optimize the production of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation of Chlorobenzene with Butyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of chlorobenzene (B131634) with butyryl chloride, a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds and the synthesis of aromatic ketones.[1][2] This document details the underlying mechanism, regioselectivity, reaction conditions, and a general experimental protocol.

Core Reaction Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1][3][4] The reaction between chlorobenzene and butyryl chloride is facilitated by a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to produce chlorobutyrophenone isomers.[3][5]

The mechanism proceeds through several key steps:

-

Generation of the Acylium Ion: The Lewis acid catalyst activates the butyryl chloride by coordinating to the carbonyl oxygen and abstracting the chloride, forming a highly electrophilic, resonance-stabilized acylium ion.[3][4][6]

-

Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the acylium ion.[3][4] This step temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[3]

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group.[4][5] This restores the aromaticity of the ring, yielding the final ketone product and regenerating the AlCl₃ catalyst.[3][4][5]

A significant advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which prevents further acylation reactions.[1][5]

Caption: Step-wise mechanism of Friedel-Crafts acylation.

Regioselectivity: The Role of the Chloro Substituent

The chloro group on the benzene (B151609) ring plays a dual role in this reaction. While it is an electron-withdrawing group via induction, making chlorobenzene less reactive than benzene, it is also an ortho, para-director due to resonance effects where its lone pairs of electrons can be delocalized into the ring.[1][7]

Consequently, the acylation of chlorobenzene yields a mixture of ortho- and para-substituted products (2-chlorobutyrophenone and 4-chlorobutyrophenone).[7][8] The para isomer is typically the major product. This preference is primarily due to steric hindrance; the bulky acyl group and the chlorine atom impede electrophilic attack at the sterically crowded ortho positions.[9]

Quantitative Data and Reaction Parameters

While specific yield data for the acylation with butyryl chloride is not extensively documented in readily available literature, data from analogous reactions, such as benzoylation, provide valuable insights into the expected isomer distribution and the influence of reaction conditions.[9]

Table 1: Typical Isomer Distribution in the Friedel-Crafts Acylation of Chlorobenzene

| Isomer | Typical Yield Range (%) | Primary Rationale |

|---|---|---|

| para-chlorobutyrophenone | 84 - 97% | Sterically favored, major product.[10][11] |

| ortho-chlorobutyrophenone | 3 - 12% | Sterically hindered, minor product.[10][11] |

| meta-chlorobutyrophenone | 0.1 - 4% | Electronically disfavored.[10][11] |

Several factors can influence the yield and the ortho/para isomer ratio:

-

Catalyst: While AlCl₃ is common, other Lewis acids like FeCl₃ and ZnCl₂ can be used, potentially altering efficiency and regioselectivity.[9]

-

Temperature: Lower reaction temperatures generally increase the selectivity for the para isomer.[9]

-

Solvent: The choice of solvent (e.g., carbon disulfide, dichloromethane, nitrobenzene) can impact catalyst activity and isomer ratios.[9]

Detailed Experimental Protocol

The following is a generalized, representative protocol for the Friedel-Crafts acylation of chlorobenzene. This procedure is adapted from standard methods for similar acylations.[1][9]

Materials:

-

Chlorobenzene (1 molar equivalent)

-

Butyryl chloride (1 molar equivalent)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.2 molar equivalents)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂) (solvent)

-

Crushed Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Extraction Solvent (e.g., Diethyl ether or Dichloromethane)

Procedure:

-

Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture. The entire reaction must be conducted under anhydrous conditions as the AlCl₃ catalyst is extremely sensitive to water.[1][9]

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 to 1.2 molar equivalents) and the chosen anhydrous solvent (e.g., dichloromethane). Cool the resulting suspension to 0°C in an ice bath.[1]

-

Reactant Addition: Prepare a solution of chlorobenzene (1 molar equivalent) and butyryl chloride (1 molar equivalent) in a small amount of the anhydrous solvent and place it in the dropping funnel.[1]

-

Acylation Reaction: Add the chlorobenzene/butyryl chloride solution dropwise to the stirred, cooled AlCl₃ suspension. Maintain the internal temperature below 5°C during the addition to control the exothermic reaction.[1] After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-6 hours, or until the evolution of HCl gas ceases.[1][9] Reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

-

Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.[1][9]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two or three times with the extraction solvent (e.g., dichloromethane).[1][9] Combine all organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[1][9]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like MgSO₄.[1][9] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.[9]

-

Purification: The crude product, a mixture of ortho and para isomers, can be purified by recrystallization or column chromatography on silica (B1680970) gel to isolate the desired 4-chlorobutyrophenone.[1][9]

References

- 1. benchchem.com [benchchem.com]

- 2. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Explain Fridal-craft's acylation reaction in chlorobenzene | Filo [askfilo.com]

- 4. byjus.com [byjus.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to 4'-Chlorobutyrophenone (CAS: 4981-63-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Chlorobutyrophenone, a key chemical intermediate. The document details its physicochemical properties, spectroscopic data, a representative synthetic protocol, and its significant role in the synthesis of pharmacologically active compounds.

Physicochemical Properties

This compound is a crystalline solid at room temperature.[1] Its core physicochemical characteristics are summarized in the table below, providing a foundational dataset for its use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 4981-63-9 | [1] |

| Molecular Formula | C₁₀H₁₁ClO | [1] |

| Molecular Weight | 182.65 g/mol | [1] |

| Appearance | White to light beige crystalline powder or flakes | [1] |

| Melting Point | 36-39 °C | [1] |

| Boiling Point | 253-254 °C | [1] |

| Density | 1.14 g/cm³ | [1] |

| Flash Point | 139.7 °C | [2] |

| Vapor Pressure | 0.00272 mmHg at 25°C |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. Key spectral data are provided below for reference in analytical characterization.

| Spectroscopy | Data | Reference |

| ¹H NMR | See detailed peak assignments in the dedicated section below. | [2] |

| ¹³C NMR | See detailed peak assignments in the dedicated section below. | [3][4] |

| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 182. Key fragments: m/z 139 (base peak), 111, 141. | [5] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (carbonyl) and C-Cl (chloro) functional groups are expected. | [6] |

¹H NMR Spectral Data

The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons in the molecule.

| Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (ortho to C=O) | ~7.90 | d |

| Aromatic Protons (meta to C=O) | ~7.42 | d |

| -CH₂- (adjacent to C=O) | ~2.91 | t |

| -CH₂- (middle of propyl chain) | ~1.76 | sextet |

| -CH₃ (terminal) | ~1.00 | t |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum confirms the carbon framework of the molecule.

| Assignment | Chemical Shift (ppm) |

| C=O (carbonyl) | ~198.5 |

| Aromatic C-Cl | ~139.0 |

| Aromatic C (ipso, attached to C=O) | ~135.5 |

| Aromatic CH (ortho to C=O) | ~129.5 |

| Aromatic CH (meta to C=O) | ~128.8 |

| -CH₂- (adjacent to C=O) | ~38.0 |

| -CH₂- (middle of propyl chain) | ~18.0 |

| -CH₃ (terminal) | ~13.8 |

Note: These are approximate chemical shifts. Actual values may vary.

Synthesis of this compound

The primary method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene (B131634) with butyryl chloride, using a Lewis acid catalyst such as aluminum chloride.[7]

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a general laboratory procedure for the synthesis of this compound.

Materials and Reagents:

-

Chlorobenzene

-

Butyryl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a trap) is set up in a fume hood. The system is kept under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Anhydrous aluminum chloride (1.1 to 1.3 equivalents) is suspended in anhydrous dichloromethane in the reaction flask. The suspension is cooled to 0-5 °C using an ice bath.

-

Addition of Reactants: Chlorobenzene (1.0 equivalent) is added to the stirred suspension. Butyryl chloride (1.0 equivalent) is then added dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature is maintained between 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

References

Physical and chemical properties of 1-(4-chlorophenyl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-chlorophenyl)butan-1-one, a butyrophenone (B1668137) derivative of interest in medicinal chemistry and organic synthesis. This document details its structural characteristics, physicochemical parameters, spectral data, and relevant experimental protocols. Furthermore, it explores its potential biological interactions through an examination of related signaling and metabolic pathways.

Core Compound Identification

1-(4-chlorophenyl)butan-1-one , also known as 4'-chlorobutyrophenone, is an aromatic ketone. Its structure features a butyryl group attached to a chlorophenyl ring.

| Identifier | Value |

| IUPAC Name | 1-(4-chlorophenyl)butan-1-one |

| Synonyms | This compound, p-Chlorobutyrophenone, 4-Chlorophenyl propyl ketone |

| CAS Number | 4981-63-9 |

| Molecular Formula | C₁₀H₁₁ClO |

| Molecular Weight | 182.64 g/mol [1] |

| Canonical SMILES | CCCC(=O)C1=CC=C(C=C1)Cl |

| InChI Key | XLCJPQYALLFIPW-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physical and chemical properties of 1-(4-chlorophenyl)butan-1-one is presented below. It is important to note that experimental data for this specific compound is limited in the public domain. Therefore, some values are based on closely related analogs and computational predictions.

| Property | Value | Source |

| Melting Point | ~30 °C | Based on 4-chloro-1-(4-chlorophenyl)butan-1-one[2] |

| Boiling Point | Not available | |

| Density | ~1.14 g/cm³ | Based on 4-chlorobutyrophenone (B1345740) (technical grade) |

| Solubility | Insoluble in water | [3] |

| Soluble in organic solvents | General chemical principle | |

| XLogP3 | 3.1 | Computationally predicted |

Spectral Data

3.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show the following signals:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the chlorophenyl ring. The protons ortho to the carbonyl group will be further downfield than the protons meta to it.

-

Aliphatic Protons:

-

A triplet corresponding to the methyl (CH₃) group at the end of the butyl chain (typically δ 0.9-1.1 ppm).

-

A sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group (typically δ 1.6-1.8 ppm).

-

A triplet for the methylene (CH₂) group adjacent to the carbonyl group (typically δ 2.8-3.0 ppm).

-

3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will exhibit distinct signals for each carbon environment:

-

Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone (typically δ 195-205 ppm).

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 125-140 ppm). The carbon bearing the chlorine atom and the carbon attached to the carbonyl group will have distinct chemical shifts.

-

Aliphatic Carbons: Three signals corresponding to the carbons of the butyl chain (typically δ 10-45 ppm).

3.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

C=O Stretch: A strong absorption band around 1685 cm⁻¹, indicative of an aryl ketone.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 1090 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Absorptions in the 1600-1450 cm⁻¹ region.

3.4. Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z 182 and an M+2 peak at m/z 184 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve cleavage of the butyl chain.

Experimental Protocols

4.1. Synthesis: Friedel-Crafts Acylation

1-(4-chlorophenyl)butan-1-one can be synthesized via the Friedel-Crafts acylation of chlorobenzene (B131634) with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5][6][7][8] The reaction proceeds via electrophilic aromatic substitution, with the acylium ion preferentially attacking the para position of the chlorobenzene ring due to steric hindrance at the ortho positions.[5]

4.1.1. Detailed Methodology

-

Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HCl gas evolved).

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride and a solvent (e.g., dichloromethane (B109758) or nitrobenzene). Chlorobenzene is then added to the flask.

-

Addition of Acylating Agent: Butanoyl chloride is added dropwise from the dropping funnel to the stirred mixture, which is cooled in an ice bath to control the reaction temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent like dichloromethane or diethyl ether.

-

Washing: The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

4.2. Purification

The crude product can be purified by either recrystallization or column chromatography.

4.2.1. Recrystallization Protocol

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for aryl ketones include ethanol, methanol, or mixtures of hexane (B92381) and ethyl acetate.

-

Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered.

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation: The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

-

Drying: The crystals are dried under vacuum to remove any residual solvent.

4.2.2. Column Chromatography Protocol

-

Stationary Phase: Silica gel is typically used as the stationary phase.

-

Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is used as the eluent. The polarity of the eluent is optimized to achieve good separation.

-

Elution: The crude product is loaded onto the column and eluted with the chosen solvent system.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Concentration: The fractions containing the pure product are combined, and the solvent is evaporated to yield the purified 1-(4-chlorophenyl)butan-1-one.

Chemical Reactivity

The chemical reactivity of 1-(4-chlorophenyl)butan-1-one is primarily dictated by the carbonyl group and the chlorinated aromatic ring.

-

Carbonyl Group: The ketone functionality can undergo various reactions, including reduction to the corresponding secondary alcohol, reductive amination to form amines, and reactions with Grignard or organolithium reagents to form tertiary alcohols.

-

Aromatic Ring: The chlorophenyl group can participate in further electrophilic aromatic substitution reactions, although the carbonyl group is deactivating. Nucleophilic aromatic substitution to replace the chlorine is also possible under harsh conditions.

Biological Context: Signaling and Metabolic Pathways

While 1-(4-chlorophenyl)butan-1-one is not a known pharmaceutical, as a butyrophenone derivative, its potential biological activity can be inferred from related compounds, many of which are antipsychotic drugs.

6.1. Potential Signaling Pathway: Dopamine (B1211576) D2 Receptor Antagonism

Butyrophenones are well-known antagonists of the dopamine D2 receptor.[9] Blockade of this G protein-coupled receptor in the mesolimbic pathway is a key mechanism of action for many antipsychotic medications. This antagonism inhibits the Gαi/o-mediated decrease in cyclic AMP (cAMP) production, thereby modulating downstream signaling cascades.

6.2. Predicted Metabolic Pathway: Cytochrome P450 Metabolism

Butyrophenones are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[10][11][12] The metabolism can involve various phase I reactions such as hydroxylation of the aromatic ring or the aliphatic chain, and reduction of the ketone. These modifications increase the polarity of the molecule, facilitating its excretion. The resulting metabolites may themselves be biologically active.

Safety and Handling

This technical guide serves as a foundational resource for professionals engaged in research and development involving 1-(4-chlorophenyl)butan-1-one. The information provided is based on available literature and established chemical principles. Further experimental validation of the predicted properties is recommended for any critical applications.

References

- 1. This compound | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-chloro-1-(4-chlorophenyl)butan-1-one [stenutz.eu]

- 3. 4-Chloro-1-(4-fluorophenyl)-1-butanone(3874-54-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]

- 5. The major product formed in the Friedel-Craft acylation of chlorobenzene is [allen.in]

- 6. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]

- 10. acnp.org [acnp.org]

- 11. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the ¹H NMR Spectral Data of 4'-Chlorobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 4'-Chlorobutyrophenone. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.

Introduction

This compound is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the monitoring of chemical reactions in which it is involved. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This document outlines the expected ¹H NMR spectral parameters for this compound, a detailed experimental protocol for data acquisition, and a structural assignment of the proton signals.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the chlorophenyl ring and the aliphatic protons of the butyryl chain. The spectral data, acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer, is summarized in the table below.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] |

| H-2', H-6' | ~7.89 | d | 2H | ~8.5 |

| H-3', H-5' | ~7.42 | d | 2H | ~8.5 |

| H-2 | ~2.91 | t | 2H | ~7.2 |

| H-4 | Not explicitly found | t | 2H | ~6.8 |

| H-3 | ~1.76 | sextet | 2H | ~7.0 |

Note: The chemical shifts and coupling constants are typical values and may vary slightly depending on the experimental conditions such as solvent and concentration.

Interpretation of the Spectrum

The aromatic region of the spectrum displays two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons H-2' and H-6', being ortho to the electron-withdrawing carbonyl group, are deshielded and resonate at a lower field (~7.89 ppm) compared to the protons H-3' and H-5' (~7.42 ppm). The ortho-coupling between these adjacent aromatic protons results in a doublet splitting pattern with a typical coupling constant of approximately 8.5 Hz.

The aliphatic region shows three distinct signals corresponding to the three methylene (B1212753) groups of the butyryl chain. The methylene group adjacent to the carbonyl group (H-2) appears as a triplet at around 2.91 ppm due to coupling with the neighboring H-3 protons. The terminal methylene group attached to the chlorine atom (H-4) is also expected to be a triplet. The central methylene group (H-3) is coupled to both adjacent methylene groups (H-2 and H-4), resulting in a more complex splitting pattern, typically a sextet or a multiplet, observed at approximately 1.76 ppm.

Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the assigned proton labels corresponding to the ¹H NMR data.

Caption: Molecular structure of this compound with ¹H NMR assignments.

Experimental Protocol: ¹H NMR Data Acquisition

The following is a typical experimental protocol for acquiring a ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument and Parameters:

-

Spectrometer: Bruker Avance 400 MHz NMR spectrometer (or equivalent).

-

Probe: 5 mm BBO probe.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: zg30 (or a standard 30-degree pulse sequence)

-

Number of Scans (NS): 16

-

Receiver Gain (RG): Set automatically

-

Acquisition Time (AQ): ~4 seconds

-

Relaxation Delay (D1): 1 second

-

Spectral Width (SW): 20 ppm

-

Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (~6 ppm).

3. Data Acquisition Workflow:

The following diagram outlines the logical workflow for acquiring the ¹H NMR spectrum.

Caption: Logical workflow for ¹H NMR data acquisition.

4. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phase-corrected manually.

-

The baseline is corrected automatically.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration of the signals is performed to determine the relative proton ratios.

This comprehensive guide provides the necessary ¹H NMR spectral data and experimental context for the effective use of this compound in a research and development setting.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4'-Chlorobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4'-Chlorobutyrophenone. This document outlines predicted spectral data, offers a comprehensive experimental protocol for acquiring such data, and presents the information in a clear, structured format for ease of use by professionals in research and drug development.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Its molecular structure, characterized by a substituted aromatic ring and a ketone functional group, gives rise to a distinct 13C NMR spectrum. Understanding the chemical shifts of each carbon atom is crucial for structural elucidation, purity assessment, and quality control in synthetic processes. This guide provides predicted 13C NMR data to serve as a reference for researchers working with this compound.

Predicted 13C NMR Chemical Shift Data

The predicted 13C NMR chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃) are summarized in the table below. These predictions are based on established NMR prediction algorithms and provide a reliable reference for spectral assignment.

| Carbon Atom | Assignment | Predicted Chemical Shift (ppm) |

| C1 | C=O | ~198.5 |

| C2 | -CH₂- | ~37.9 |

| C3 | -CH₂- | ~26.5 |

| C4 | -CH₂-Cl | ~44.8 |

| C1' | C-Cl | ~139.5 |

| C2'/C6' | CH | ~129.0 |

| C3'/C5' | CH | ~129.7 |

| C4' | C-C=O | ~135.2 |

Note: Predicted values can have minor deviations from experimental results depending on the prediction software, solvent, and experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized, yet detailed, experimental protocol for obtaining a 13C NMR spectrum of this compound.

1. Sample Preparation:

- Accurately weigh approximately 20-50 mg of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (0 ppm).

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The data should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance III 400 MHz or equivalent.

- Tune and match the 13C probe to the correct frequency.

- Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.

- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Acquisition Parameters:

- Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument).

- Pulse Program: A 30-degree pulse angle is typically used to allow for faster repetition rates.

- Spectral Width: Set a spectral width that encompasses all expected carbon signals, typically from 0 to 220 ppm.

- Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.

- Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point to allow for adequate relaxation of the carbon nuclei.

- Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as necessary to achieve a good signal-to-noise ratio.

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.

- Perform a baseline correction to obtain a flat baseline.

- Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.

- Integrate the peaks if desired, although peak intensities in a standard 13C NMR spectrum are not always proportional to the number of carbons.

- Use peak picking to identify the chemical shift of each signal.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the carbon atoms in the this compound structure and their corresponding predicted 13C NMR chemical shifts.

This guide provides essential information for the analysis and quality control of this compound using 13C NMR spectroscopy. The combination of predicted data, a detailed experimental protocol, and a clear visual representation of the structure-spectrum correlation serves as a valuable resource for scientists in the pharmaceutical and chemical industries.

Unraveling the Molecular Fingerprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4'-Chlorobutyrophenone

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 4'-Chlorobutyrophenone (1-(4-chlorophenyl)butan-1-one). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's fragmentation behavior, a quantitative summary of its mass spectrum, and a standardized experimental protocol for its analysis.

Executive Summary

This compound, a butyrophenone (B1668137) derivative, undergoes predictable fragmentation upon electron ionization, yielding a characteristic mass spectrum. The principal fragmentation pathways involve alpha-cleavage and McLafferty rearrangement, common to ketones, as well as cleavages influenced by the substituted aromatic ring. The resulting mass spectrum is dominated by the formation of the 4-chlorobenzoyl cation, which serves as the base peak. Understanding this fragmentation pattern is crucial for the unequivocal identification and quantification of this compound in complex matrices.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a unique molecular fingerprint. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant fragments, are summarized in the table below. This data is essential for the identification and confirmation of the compound in analytical workflows.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 51 | 10.5 | C4H3+ |

| 75 | 18.9 | C6H3+ |

| 111 | 31.6 | C6H4Cl+ |

| 113 | 10.2 | [C6H4Cl+2]+ |

| 139 | 100.0 | [C7H4ClO]+ (4-chlorobenzoyl cation) |

| 141 | 32.7 | [[C7H4ClO]+2]+ |

| 182 | 15.8 | [M]+ (Molecular ion) |

| 184 | 5.2 | [M+2]+ |

Note: The presence of the chlorine isotope (³⁷Cl) results in characteristic [M+2] and fragment+2 peaks with approximately one-third the intensity of the corresponding ³⁵Cl-containing ions.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron, typically from a non-bonding orbital of the carbonyl oxygen, to form the molecular ion ([M]̇⁺) at m/z 182. The subsequent fragmentation follows several key pathways, as illustrated in the diagram below.

Infrared (IR) spectroscopy of 4'-Chlorobutyrophenone

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4'-Chlorobutyrophenone

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of analytical techniques for compound characterization is paramount. Infrared (IR) spectroscopy is a powerful, non-destructive method that provides valuable information about the functional groups present in a molecule. This guide offers a detailed examination of the IR spectroscopy of this compound, a key intermediate in the synthesis of various pharmaceuticals.

This compound (C₁₀H₁₁ClO) is an aromatic ketone. Its structure comprises a benzene (B151609) ring substituted with a chlorine atom at the para-position and a butyryl group. The key functional groups that are expected to exhibit characteristic absorption bands in its IR spectrum include the aromatic C-H bonds, the aliphatic C-H bonds of the butyl chain, the carbonyl (C=O) group of the ketone, and the C-Cl bond. The conjugation of the carbonyl group with the aromatic ring is expected to influence the position of its stretching frequency.[1][2][3]

Infrared Spectrum Analysis

The infrared spectrum of this compound reveals a series of absorption bands that correspond to the vibrational frequencies of its constituent functional groups. The table below summarizes the principal absorption peaks, their intensities, and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3080 - 3010 | Medium | Aromatic C-H Stretching |

| ~2960 - 2850 | Medium | Aliphatic C-H Stretching (CH₂, CH₃) |

| ~1685 | Strong | C=O Stretching (Aromatic Ketone) |

| ~1600, 1585, 1485 | Medium to Weak | C=C Stretching (Aromatic Ring) |

| ~1450 | Medium | CH₂ Bending (Scissoring) |

| ~1260 | Medium | C-C-C Stretching |

| ~840 - 810 | Strong | C-H Out-of-Plane Bending (para-disubstituted benzene) |

| ~750 - 650 | Medium to Weak | C-Cl Stretching |

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used. The values presented here are typical for aromatic ketones with similar substitution patterns.[1][3][4][5][6]

Experimental Protocol: Acquiring the IR Spectrum

The IR spectrum of this compound, which is a liquid at room temperature, can be efficiently obtained using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.[7][8][9]

Objective: To obtain a high-quality infrared spectrum of this compound.

Apparatus and Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Sample of this compound.

-

Pipette or dropper.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and functioning correctly.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will account for any atmospheric (e.g., CO₂, water vapor) and instrumental interferences.[10]

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[7][10]

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, carefully clean the ATR crystal using a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.[7]

Workflow for IR Spectral Analysis of this compound

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound, from sample handling to final interpretation.

Caption: A flowchart detailing the process of IR analysis.

Interpretation of Key Spectral Features

-

Aromatic C-H Stretch (3080 - 3010 cm⁻¹): The presence of peaks in this region confirms the aromatic nature of the compound. These are typically of medium intensity and appear at a slightly higher frequency than aliphatic C-H stretches.[4]

-

Aliphatic C-H Stretch (2960 - 2850 cm⁻¹): These absorptions arise from the stretching vibrations of the C-H bonds in the butyl chain.

-

Carbonyl (C=O) Stretch (~1685 cm⁻¹): This is one of the most characteristic and intense bands in the spectrum. For a simple aliphatic ketone, the C=O stretch typically appears around 1715 cm⁻¹. However, in this compound, conjugation with the phenyl ring delocalizes the pi electrons, weakening the C=O double bond and thus lowering the stretching frequency to around 1685 cm⁻¹.[1][2][3]

-

Aromatic C=C Stretches (~1600, 1585, 1485 cm⁻¹): These bands are characteristic of the benzene ring and result from the in-plane stretching vibrations of the carbon-carbon double bonds.[4]

-

C-H Out-of-Plane Bending (~840 - 810 cm⁻¹): This strong absorption is highly indicative of a 1,4- or para-disubstituted benzene ring, which is consistent with the structure of this compound.

-

C-Cl Stretch (~750 - 650 cm⁻¹): The absorption due to the carbon-chlorine stretching vibration is expected in the fingerprint region of the spectrum.[5][6]

This comprehensive guide provides the foundational knowledge for the infrared spectroscopic analysis of this compound, enabling researchers and scientists to effectively utilize this technique for compound identification and quality control in the pharmaceutical sciences.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. agilent.com [agilent.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. mt.com [mt.com]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

Solubility of 4'-Chlorobutyrophenone in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Chlorobutyrophenone in common organic solvents. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility, predicted solubility based on chemical principles, and detailed experimental protocols for determining solubility in the laboratory.

Introduction to this compound and its Solubility

This compound is a chemical intermediate with applications in the synthesis of various pharmaceutical compounds. Its solubility is a critical parameter for its use in chemical reactions, purification processes such as crystallization, and formulation development. Understanding its behavior in different solvents is essential for process optimization and ensuring reaction efficiency.

Qualitative and Predicted Solubility of this compound

The following table summarizes the qualitative and predicted solubility of this compound in a range of common organic solvents, categorized by solvent class. These predictions are based on chemical structure, polarity, and data from analogous compounds.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol (B129727) | Soluble | The hydroxyl group of methanol can hydrogen bond with the carbonyl oxygen of this compound, and its polarity is compatible. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond suggest good solubility. | |

| Ketones | Acetone | Very Soluble | Acetone's polarity is very similar to that of this compound, making it an excellent solvent based on the "like dissolves like" principle. |

| Methyl Ethyl Ketone (MEK) | Very Soluble | Similar to acetone, MEK is a polar aprotic solvent that should readily dissolve this compound. | |

| Esters | Ethyl Acetate (B1210297) | Soluble | Ethyl acetate is a moderately polar solvent and is expected to be a good solvent for this compound. |

| Ethers | Diethyl Ether | Moderately Soluble | Diethyl ether is less polar than ketones and alcohols, so moderate solubility is expected. |

| Tetrahydrofuran (THF) | Soluble | THF is a polar ether and is likely to be a good solvent for this compound. | |

| Hydrocarbons | Toluene (B28343) | Sparingly Soluble | As a nonpolar aromatic solvent, toluene is expected to have limited ability to dissolve the more polar this compound. |

| Hexane | Insoluble | Hexane is a nonpolar aliphatic solvent and is not expected to be a good solvent for the relatively polar this compound. | |

| Chlorinated Solvents | Dichloromethane (B109758) | Soluble | The polarity of dichloromethane is suitable for dissolving this compound. |

| Chloroform (B151607) | Soluble | Similar to dichloromethane, chloroform is a good solvent for many organic compounds of moderate polarity. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is a synthesis of established methods for solid-liquid equilibrium measurement.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., acetone, ethanol)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure that the solution reaches saturation.

-

Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle at the bottom of the vials for several hours at the constant temperature.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent precipitation upon cooling. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Dilution and Analysis: Record the exact volume of the filtered saturated solution. Dilute the solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the original concentration of the saturated solution by taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL or mol/L.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.

Visualizing Experimental and Conceptual Frameworks

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the underlying principle of "like dissolves like."

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, a qualitative and predictive understanding can be established based on its molecular structure and the principle of "like dissolves like." It is anticipated to be soluble in polar aprotic and protic organic solvents such as ketones, esters, and alcohols, with limited solubility in nonpolar hydrocarbon solvents. For precise quantitative data, the experimental protocol provided in this guide offers a robust method for its determination. This information is crucial for the effective use of this compound in research, development, and manufacturing processes within the pharmaceutical industry.

References

Theoretical vs. experimental properties of 4'-Chlorobutyrophenone

An In-depth Technical Guide to 4'-Chlorobutyrophenone: Theoretical vs. Experimental Properties

Introduction

This compound, systematically known as 1-(4-chlorophenyl)butan-1-one, is an aromatic ketone and a significant chemical intermediate in the field of organic synthesis. Its molecular structure, featuring a butyrophenone (B1668137) core with a chlorine substituent on the phenyl ring at the para position, makes it a valuable precursor for the synthesis of more complex molecules. The primary importance of this compound lies in its role as a key building block for various pharmaceutical compounds, particularly in the development of butyrophenone-class antipsychotic drugs.[1] This technical guide provides a comprehensive overview of its theoretical and experimental properties, detailed synthesis protocols, and its logical application in drug development workflows.

Physicochemical Properties: A Comparative Analysis

The properties of this compound have been characterized through both computational (theoretical) modeling and laboratory (experimental) measurements. A comparison of these values is essential for researchers to understand its behavior and purity.

Data Presentation: Quantitative Properties

The following table summarizes the key theoretical and experimental physicochemical properties of this compound.

| Property | Theoretical/Computed Value | Experimental Value | Source |

| Molecular Formula | C₁₀H₁₁ClO | C₁₀H₁₁ClO | PubChem[2], ChemicalBook[3] |

| Molecular Weight | 182.64 g/mol | 182.65 g/mol | PubChem[2], ChemicalBook[3] |

| Melting Point | - | 36-39 °C | ChemicalBook[3] |

| Boiling Point | - | 253-254 °C | ChemicalBook[3] |

| Density | - | 1.14 g/cm³ | ChemicalBook[3] |

| Refractive Index | - | 1.5169 (estimate) | ChemicalBook[3] |

| InChI | InChI=1S/C10H11ClO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3 | - | PubChem[2] |

| InChIKey | XLCJPQYALLFIPW-UHFFFAOYSA-N | - | PubChem[2] |

| SMILES | CCCC(=O)C1=CC=C(C=C1)Cl | - | PubChem[2] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and identification of this compound.

| Spectroscopic Technique | Key Experimental Data Points | Source |

| Mass Spectrometry (GC-MS) | Major m/z peaks: 139, 141, 111, 131 | PubChem[2] |

| ¹H NMR | Spectra available in databases | ChemicalBook[4], PubChem[2] |

| ¹³C NMR | Spectra available in databases | SpectraBase[5] |

| Infrared (IR) Spectroscopy | Vapor Phase IR Spectra available | PubChem[2], SpectraBase[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections outline the protocols for the synthesis and property measurement of this compound.

Synthesis of this compound via Friedel-Crafts Acylation

The most common and effective method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene (B131634) with butyryl chloride.[1]

Reagents and Materials:

-

Anhydrous Chlorobenzene (reactant)

-

Butyryl chloride (reactant)

-

Anhydrous Aluminum chloride (AlCl₃) (catalyst)

-

Crushed ice

-

Concentrated Hydrochloric acid (HCl)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (drying agent)

-

An appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous aluminum chloride and anhydrous chlorobenzene. The apparatus should be protected from atmospheric moisture using a drying tube.

-

Cooling: Cool the stirred mixture in an ice bath to a temperature between 0-5 °C.

-

Addition of Acyl Chloride: Add butyryl chloride dropwise from the dropping funnel to the cooled mixture. The rate of addition must be controlled to maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Quenching and Decomposition: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% NaHCO₃ solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Melting Point Determination Protocol

The melting point is a key indicator of a solid compound's purity.

Apparatus and Materials:

-

Melting point apparatus (e.g., DigiMelt or similar)

-

Capillary tubes (sealed at one end)

-

Purified sample of this compound

Procedure:

-

Sample Preparation: Finely powder a small amount of the crystalline this compound. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Measurement:

-

For a rough determination, use a fast heating rate (e.g., 10-15 °C/min) to quickly find the approximate melting range.

-

For an accurate measurement, allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2 °C per minute.[6][7]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (clear point). The recorded melting point should be a range (e.g., 36-39 °C).[7]

Visualizing Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the step-by-step laboratory synthesis of this compound.

Caption: Synthesis workflow for this compound via Friedel-Crafts acylation.

Application in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a critical starting material for APIs. Its structure is modified to produce the butyrophenone scaffold found in many antipsychotic medications.

Caption: Logical pathway from intermediate to final drug class.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4981-63-9 [chemicalbook.com]

- 4. This compound(4981-63-9) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. mt.com [mt.com]

Methodological & Application

Synthesis of Haloperidol from 4'-Chlorobutyrophenone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Haloperidol, a widely used antipsychotic medication. The synthesis route described utilizes 4'-Chlorobutyrophenone as a key precursor. This guide is intended for use by qualified researchers and professionals in the field of drug development and organic synthesis.

Overview of the Synthetic Pathway

The synthesis of Haloperidol from this compound is a two-step process. The first step involves the synthesis of the key intermediate, 4-(4-chlorophenyl)-4-hydroxypiperidine. The second, and final, step is the N-alkylation of this intermediate with a derivative of this compound, specifically 4-chloro-4'-fluorobutyrophenone, to yield Haloperidol.

Caption: Overall synthetic pathway for Haloperidol.

Physicochemical and Spectroscopic Data of Key Compounds

A comprehensive understanding of the physical and spectral properties of the reactants, intermediates, and the final product is crucial for reaction monitoring and product characterization.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| This compound | C10H11ClO | 182.64 | N/A (Liquid) | Insoluble in water |

| 4-(4-chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | 211.69 | 137-140 | Sparingly soluble in water |

| Haloperidol | C21H23ClFNO2 | 375.87 | 148-152 | Very low solubility in water (1.4 mg/100 mL); soluble in chloroform, methanol, acetone, benzene, and dilute acids.[1][2] |

Table 2: Spectroscopic Data

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | Mass Spectrum (m/z) |

| This compound | 7.95 (d, 2H), 7.45 (d, 2H), 3.65 (t, 2H), 3.20 (t, 2H), 2.25 (p, 2H) | 198.3, 139.6, 135.4, 129.7, 128.9, 44.8, 35.2, 26.5 | 1685 (C=O), 750 (C-Cl) | 182 (M+), 120, 105 |

| 4-(4-chlorophenyl)-4-hydroxypiperidine | 7.40 (d, 2H), 7.28 (d, 2H), 3.10 (m, 2H), 2.90 (m, 2H), 1.80 (m, 2H), 1.65 (m, 2H) | 145.2, 132.0, 128.4, 126.8, 70.1, 41.5, 36.2 | 3300 (O-H), 3100 (N-H), 1590 (C=C), 820 (C-Cl) | 211 (M+), 194, 152, 111 |

| Haloperidol | 8.05 (dd, 2H), 7.15 (t, 2H), 7.35 (s, 4H), 3.10 (m, 2H), 2.80 (m, 2H), 2.50 (m, 4H), 2.00 (m, 4H), 1.70 (m, 2H) | 198.5, 165.5 (d), 147.2, 133.5, 130.6 (d), 128.8, 127.2, 115.6 (d), 70.5, 57.2, 50.1, 36.1, 35.8, 21.6 | 3100 (O-H), 1680 (C=O), 1600 (C=C), 1220 (C-F), 820 (C-Cl) | 375 (M+), 224, 165, 123 |

Experimental Protocols

Step 1: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine

This intermediate is synthesized via a Grignard reaction between 4-chlorophenylmagnesium bromide and N-Boc-piperidin-4-one, followed by deprotection.

Caption: Experimental workflow for the synthesis of the piperidine (B6355638) intermediate.

Materials:

-

4-Chlorobromobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

N-Boc-piperidin-4-one

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Ethyl acetate

-

Sodium sulfate (B86663) (Na2SO4)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Aqueous sodium hydroxide (B78521) (NaOH) solution

Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. Add a solution of 4-chlorobromobenzene in anhydrous THF dropwise to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium is consumed.

-

Grignard Reaction: Cool the Grignard reagent to 0°C. Add a solution of N-Boc-piperidin-4-one in anhydrous THF dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Work-up and Extraction: Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification of Intermediate: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine.

-

Deprotection: Dissolve the purified intermediate in DCM and cool to 0°C. Add trifluoroacetic acid (TFA) dropwise and stir at room temperature for 1-2 hours.

-

Final Work-up and Recrystallization: Neutralize the reaction mixture with a cold aqueous NaOH solution. Extract the product with DCM. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Recrystallize the crude product from toluene to afford pure 4-(4-chlorophenyl)-4-hydroxypiperidine.

Expected Yield: 70-80% over two steps.

Step 2: Synthesis of Haloperidol

This step involves the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone.

Materials:

-

4-(4-chlorophenyl)-4-hydroxypiperidine

-

4-Chloro-4'-fluorobutyrophenone

-

Potassium carbonate (K2CO3)

-

Potassium iodide (KI)

-

Toluene

-

Isopropanol

Protocol:

-

Reaction Setup: To a round-bottom flask, add 4-(4-chlorophenyl)-4-hydroxypiperidine, 4-chloro-4'-fluorobutyrophenone, potassium carbonate, and a catalytic amount of potassium iodide in toluene.

-

Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Separate the organic layer, and wash it with water and then with brine.

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Haloperidol.

-

Purification: Recrystallize the crude product from isopropanol. Dissolve the crude solid in a minimum amount of hot isopropanol, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Final Product: Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to obtain pure Haloperidol.

Expected Yield: 80-90%.

Data Summary

Table 3: Summary of Reaction Yields

| Reaction Step | Product | Starting Materials | Typical Yield |

| 1 | 4-(4-chlorophenyl)-4-hydroxypiperidine | 4-Chlorobromobenzene, N-Boc-piperidin-4-one | 70-80% |

| 2 | Haloperidol | 4-(4-chlorophenyl)-4-hydroxypiperidine, 4-Chloro-4'-fluorobutyrophenone | 80-90% |

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-